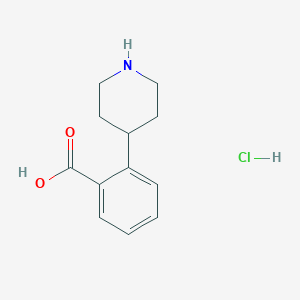

2-(Piperidin-4-yl)benzoic acid hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Piperidin-4-yl)benzoic acid hydrochloride is a chemical compound that belongs to the class of 4-aryl piperidines. It is primarily used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is significant in medicinal chemistry due to its role in optimizing drug-like properties and influencing the 3D orientation of bifunctional protein degraders .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)benzoic acid hydrochloride typically involves the following steps:

Formation of Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

Aryl Substitution: The piperidine ring is then functionalized with a benzoic acid moiety through substitution reactions.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale cyclization and substitution reactions are carried out in industrial reactors.

Purification: The product is purified using techniques such as crystallization or chromatography.

Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

化学反应分析

Types of Reactions

2-(Piperidin-4-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products Formed

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Alcohols, amines.

Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

科学研究应用

Targeted Protein Degradation

One of the primary applications of 2-(Piperidin-4-yl)benzoic acid hydrochloride is in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules designed to selectively degrade specific proteins within cells. The compound serves as a linker that connects two essential domains:

- Binding Domain to Protein of Interest (POI) : This domain attaches to the target protein that needs to be degraded.

- Binding Domain to E3 Ubiquitin Ligase : This domain recruits the E3 ligase, which facilitates the ubiquitination process, marking the target protein for degradation by the proteasome.

The effectiveness of this compound as a linker is crucial for ensuring the proximity of the POI and E3 ligase, thereby enhancing the efficiency of protein degradation processes .

Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and modulate signaling pathways such as NF-kB, which are critical in inflammatory responses. This suggests potential applications in treating various inflammatory diseases .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms such as:

- Activation of caspases

- Modulation of Bcl-2 family proteins

In vitro studies have reported significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC values indicating effective doses for inducing cell death .

| Cell Line | IC Value (µM) | Effect |

|---|---|---|

| MCF-7 | 1.59 | Induces apoptosis |

| A549 | 0.81 | Cytotoxic effect |

Antibacterial Activity

The antibacterial effects of this compound have been explored against various bacterial strains. It shows activity against both Gram-positive and Gram-negative bacteria, with notable effectiveness against:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 9.7 |

| Escherichia coli | 256 |

Synthesis and Chemical Properties

The synthesis of this compound involves several steps, typically starting from readily available precursors through reactions that include amide formation and subsequent hydrolysis processes. The compound's molecular formula is C12H16ClNO2, with a molecular weight of approximately 241.71 g/mol.

In Vivo Studies

Animal model studies have demonstrated that treatment with this compound can significantly reduce tumor sizes in xenograft models, highlighting its potential as a therapeutic agent in oncology.

Combination Therapies

There is ongoing research into the use of this compound in combination with existing chemotherapy agents to enhance efficacy and combat resistance mechanisms observed in cancer treatments .

作用机制

The mechanism of action of 2-(Piperidin-4-yl)benzoic acid hydrochloride involves its role as a linker in PROTACs. It facilitates the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ubiquitin ligase. This complex leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway .

相似化合物的比较

Similar Compounds

- 4-(Piperidin-4-yl)benzoic acid hydrochloride

- 2-(3-(1-(Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid

- 2-(2-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride

Uniqueness

2-(Piperidin-4-yl)benzoic acid hydrochloride is unique due to its semi-flexible nature, which allows for optimal 3D orientation in PROTACs. This property enhances the efficiency of targeted protein degradation compared to more rigid or flexible linkers .

生物活性

2-(Piperidin-4-yl)benzoic acid hydrochloride is a chemical compound with significant relevance in medicinal chemistry, particularly in the development of targeted protein degradation strategies. This compound serves as a linker in Proteolysis-Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade specific proteins within cells. This article explores the biological activities of this compound, detailing its mechanisms of action, pharmacological properties, and potential applications.

The primary biological activity of this compound is its role as a semi-flexible linker in PROTACs. PROTACs are bifunctional molecules that bind to a target protein of interest (POI) and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of the POI. The linker’s flexibility is crucial for optimizing the spatial orientation necessary for effective interaction between the POI and E3 ligase, thereby enhancing the efficacy of protein degradation.

1. Targeted Protein Degradation

Research has shown that this compound effectively promotes targeted protein degradation through its incorporation into PROTACs. The structural characteristics of this compound allow for efficient formation of ternary complexes, which are essential for successful ubiquitination processes.

2. Binding Affinity Studies

Studies have indicated that this compound exhibits significant binding affinity towards various biological targets, including enzymes and receptors involved in critical cellular processes. These interactions can influence pathways related to cell proliferation and apoptosis.

| Biological Target | Binding Affinity (Kd) | Functional Role |

|---|---|---|

| E3 Ubiquitin Ligase | Low nanomolar range | Initiates protein degradation |

| Specific POIs | Varies | Dependent on PROTAC design |

Case Study 1: Development of PROTACs

In a study focused on developing PROTACs utilizing this compound, researchers demonstrated that varying the length and flexibility of linkers significantly affected the degradation efficiency of target proteins. The semi-flexible nature of this compound allowed for optimal conformations that enhanced complex stability and facilitated effective ubiquitination.

Case Study 2: In Vivo Efficacy

Another investigation assessed the in vivo efficacy of PROTACs containing this linker in animal models. Results showed that these compounds led to substantial reductions in target protein levels, correlating with improved therapeutic outcomes in models of cancer and other diseases.

Anticancer Activity

The incorporation of this compound into PROTACs has been linked to significant anticancer effects across various cell lines, including breast and prostate cancer models. The mechanism involves selective degradation of oncogenic proteins, leading to reduced tumor growth rates.

Anti-inflammatory Effects

Preliminary data suggest potential anti-inflammatory properties associated with this compound when used in specific formulations aimed at modulating immune responses through targeted protein degradation pathways.

属性

IUPAC Name |

2-piperidin-4-ylbenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-12(15)11-4-2-1-3-10(11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2,(H,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGQRZODSGMXJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC=C2C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。